molecular formula C12H16O3 B3290911 Methyl 4-(4-(hydroxymethyl)phenyl)butanoate CAS No. 868731-66-2

Methyl 4-(4-(hydroxymethyl)phenyl)butanoate

Cat. No. B3290911
Key on ui cas rn: 868731-66-2
M. Wt: 208.25 g/mol
InChI Key: JNGDIBUNIQTGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485283B2

Procedure details

4-[4-(Hydroxymethyl)-phenyl]-4-oxo-butyric acid methyl ester (8 g, 36 mmol) is dissolved in methanol. Pd/C (0.8 g, 10% wt dry basis) is added. The flask is then sealed with a rubber septum and a balloon filled with H2 gas is applied to it. The heterogeneous mixture is then stirred for 4 hours after which the balloon and the stopper are removed and the hydrogen is allowed to escape. The reaction mixture is then filtered through a pad of diatomaceous earth (Celite®) and the filtrate so obtained is concentrated in vacuo to provide the desired product.
Name
4-[4-(Hydroxymethyl)-phenyl]-4-oxo-butyric acid methyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][OH:15])=[CH:10][CH:9]=1)=O>CO.[Pd]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][OH:15])=[CH:12][CH:13]=1

Inputs

Step One
Name
4-[4-(Hydroxymethyl)-phenyl]-4-oxo-butyric acid methyl ester
Quantity
8 g
Type
reactant
Smiles
COC(CCC(=O)C1=CC=C(C=C1)CO)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The heterogeneous mixture is then stirred for 4 hours after which the balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is then sealed with a rubber septum
ADDITION
Type
ADDITION
Details
a balloon filled with H2 gas
CUSTOM
Type
CUSTOM
Details
the stopper are removed
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through a pad of diatomaceous earth (Celite®)
CUSTOM
Type
CUSTOM
Details
the filtrate so obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CCCC1=CC=C(C=C1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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